4-bromo-N'-(2-chloroacetyl)benzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O2/c10-7-3-1-6(2-4-7)9(15)13-12-8(14)5-11/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMNKUMSGITKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 4 Bromo N 2 Chloroacetyl Benzohydrazide
Established Synthetic Routes to Benzohydrazide (B10538) Core Structures
The benzohydrazide moiety is a versatile scaffold in medicinal and materials chemistry, and its synthesis is well-documented. thepharmajournal.com These methods typically involve the reaction of a carboxylic acid derivative with hydrazine (B178648).
Synthesis of 4-Bromobenzohydrazide (B182510) Precursors
The immediate precursor to the target compound is 4-bromobenzohydrazide. This intermediate is commonly synthesized from 4-bromobenzoic acid or its corresponding ester derivatives.
One prevalent method involves the esterification of 4-bromobenzoic acid to methyl 4-bromobenzoate (B14158574), followed by reaction with hydrazine hydrate (B1144303). The esterification is typically carried out in methanol (B129727) with a catalytic amount of acid. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester, displacing the methoxy (B1213986) group to form the stable hydrazide. thepharmajournal.com
Alternatively, 4-bromobenzohydrazide can be prepared directly from 4-bromobenzoyl chloride and hydrazine hydrate. This method is often rapid but requires careful control of the reaction conditions due to the high reactivity of the acid chloride.
A general reaction scheme for the synthesis of 4-bromobenzohydrazide from methyl 4-bromobenzoate is depicted below:
Reaction Scheme 1: Synthesis of 4-Bromobenzohydrazide

| Reactant 1 | Reactant 2 | Product |
| Methyl 4-bromobenzoate | Hydrazine hydrate | 4-Bromobenzohydrazide |
Acylation Strategies with Chloroacetyl Chloride
Chloroacetyl chloride is a highly reactive acylating agent due to the presence of two electron-withdrawing chlorine atoms, which makes the carbonyl carbon highly electrophilic. niscpr.res.in The acylation of hydrazides with chloroacetyl chloride is a common method for introducing a chloroacetyl group. researchgate.net
The reaction proceeds through the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the N'-acylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.org
Targeted Synthesis of 4-bromo-N'-(2-chloroacetyl)benzohydrazide
The targeted synthesis of this compound is achieved by the direct acylation of 4-bromobenzohydrazide with chloroacetyl chloride.
Reaction Scheme 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |
| 4-Bromobenzohydrazide | Chloroacetyl chloride | This compound |
Optimized Reaction Conditions and Catalytic Approaches
The reaction is typically performed in an inert solvent at reduced temperatures to control the exothermic nature of the reaction. A variety of bases can be used to scavenge the HCl produced, with tertiary amines like triethylamine (B128534) or pyridine (B92270) being common choices. orgsyn.org The choice of base can influence the reaction rate and the purity of the final product.
While the reaction often proceeds efficiently without a catalyst, Lewis acids could potentially be employed to activate the chloroacetyl chloride, although this is not commonly reported for this specific transformation. The optimization of the molar ratio of the reactants and the base is crucial to maximize the yield and minimize the formation of side products, such as the di-acylated hydrazide.
Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches
In recent years, there has been a growing interest in developing more environmentally benign synthetic methods in organic chemistry. For the synthesis of benzohydrazide derivatives, several "green" approaches have been explored.
Microwave-assisted synthesis has emerged as a promising alternative to conventional heating methods. thepharmajournal.com Microwave irradiation can significantly reduce reaction times and improve yields, often in the absence of a solvent. This solvent-free approach minimizes the use of volatile organic compounds (VOCs), making the process more environmentally friendly.
The use of deep eutectic solvents (DESs) as both solvent and catalyst is another innovative and green approach. nih.gov DESs are biodegradable, have low toxicity, and can be recycled, offering a sustainable alternative to traditional organic solvents. Sonication has also been employed to promote the synthesis of hydrazide derivatives, often leading to shorter reaction times and higher yields. nih.gov
Furthermore, the development of catalytic methods that can proceed under milder conditions and with higher atom economy is an active area of research. While not yet specifically reported for this compound, these novel and eco-friendly approaches hold significant potential for the future synthesis of this and related compounds.
Derivatization from this compound as a Synthetic Intermediate
As a synthetic intermediate, this compound is valuable due to its bifunctional nature. The primary pathways for its derivatization include reactions at the electrophilic carbon of the chloroacetyl moiety and transformations involving the bromine atom on the benzene (B151609) ring. Furthermore, the diacylhydrazine core of the molecule is a key precursor for various cyclization reactions to form important heterocyclic scaffolds.
The chloroacetyl group (-COCH₂Cl) is a potent electrophile, making it an excellent site for nucleophilic substitution reactions. The carbon atom attached to the chlorine is susceptible to attack by a wide array of nucleophiles, typically following an Sₙ2 mechanism. This reactivity allows for the introduction of diverse functional groups into the molecule.
Common nucleophiles that can be employed include:
Amines (Primary and Secondary): Reaction with amines leads to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding N-substituted glycine (B1666218) derivatives.
Thiols and Thiolates: Thiol-based nucleophiles react to form thioethers, incorporating a sulfur linkage.
Alcohols and Phenoxides: In the presence of a base, alcohols and phenols can displace the chloride to form ethers.
Carboxylates: Reaction with carboxylate salts can yield ester functionalities.
These substitution reactions are fundamental in building molecular complexity from the this compound scaffold.
| Nucleophile (Nu-H) | General Product Structure | Resulting Functional Group |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | 4-Br-Ph-C(O)NHNHC(O)CH₂NR₂ | Amine |
| Thiol (RSH) | 4-Br-Ph-C(O)NHNHC(O)CH₂SR | Thioether |
| Phenol (ArOH) | 4-Br-Ph-C(O)NHNHC(O)CH₂OAr | Aryl Ether |
| Carboxylic Acid (RCOOH) | 4-Br-Ph-C(O)NHNHC(O)CH₂OC(O)R | Ester |
The bromine atom on the 4-position of the benzene ring provides another strategic point for molecular modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide can be coupled with various organometallic reagents, significantly diversifying the molecular structure.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding biaryl structures. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org
Heck-Mizoroki Reaction: Coupling with an alkene to form a new substituted alkene, where the aryl group attaches to one of the sp² carbons of the alkene. nih.govwikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.org
Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by palladium and copper, to create an aryl-alkyne bond. researchgate.netwikipedia.orglibretexts.orgnih.govnih.gov
These transformations are generally compatible with the diacylhydrazine moiety, allowing for the synthesis of highly functionalized derivatives.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | R-Ph-C(O)NHNHC(O)CH₂Cl |
| Heck-Mizoroki | Alkene (R'-CH=CH₂) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | R'-CH=CH-Ph-C(O)NHNHC(O)CH₂Cl |
| Sonogashira | Alkyne (R''-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | R''-C≡C-Ph-C(O)NHNHC(O)CH₂Cl |
The 1,2-diacylhydrazine structure of this compound is a classic precursor for the synthesis of five-membered aromatic heterocycles containing nitrogen and either oxygen or sulfur.
1,3,4-Oxadiazole (B1194373) Formation: The most direct cyclization pathway for this compound is the intramolecular cyclodehydration to form a 1,3,4-oxadiazole ring. This reaction is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid. The reaction proceeds by converting one of the carbonyl groups into a more electrophilic species, which is then attacked by the oxygen of the other carbonyl, followed by elimination of water to yield the stable aromatic oxadiazole ring. researchgate.netresearchgate.netrsc.org The product of this reaction is 2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole.
1,3,4-Thiadiazole Formation: The synthesis of 1,3,4-thiadiazoles from acylhydrazides generally requires the introduction of a sulfur atom. bu.edu.eg A common method involves converting the acylhydrazide into an acyl thiosemicarbazide (B42300) by reacting it with a thiocyanate (B1210189) salt (e.g., KSCN, NH₄SCN). chemmethod.comchemmethod.com This intermediate can then be cyclized under acidic conditions (e.g., concentrated H₂SO₄) to yield a 2-amino-5-aryl-1,3,4-thiadiazole derivative. chemmethod.comptfarm.pl Another route involves reacting the parent 4-bromobenzohydrazide with carbon disulfide (CS₂) in a basic medium to form a dithiocarbazate salt, which upon heating undergoes cyclization to form a 5-(4-bromophenyl)-1,3,4-thiadiazole-2-thione. stackexchange.com
1,2,4-Triazole Formation: The synthesis of 1,2,4-triazoles often proceeds via the same acyl thiosemicarbazide intermediate used for thiadiazole synthesis. mdpi.comresearchgate.net However, cyclization of the thiosemicarbazide in a basic medium (e.g., aqueous NaOH or KOH) leads to the formation of a 1,2,4-triazole-3-thiol (or its tautomeric thione form). nih.govresearchgate.net The base promotes intramolecular nucleophilic attack of a nitrogen atom onto a carbonyl carbon, followed by dehydration.
Mechanistic Studies of Key Synthetic Transformations
The derivatization reactions of this compound proceed through well-established organic reaction mechanisms.
Nucleophilic Substitution at the Chloroacetyl Moiety: This reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile performs a backside attack on the electrophilic carbon atom bearing the chlorine atom. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are positioned 180° apart. The reaction occurs in a single, concerted step, resulting in the inversion of stereochemistry if the carbon were chiral.
Cyclodehydration to 1,3,4-Oxadiazoles: The acid-catalyzed cyclodehydration of the diacylhydrazine precursor is believed to begin with the protonation of one of the carbonyl oxygens, making the carbonyl carbon more electrophilic. The molecule then adopts a conformation that allows the lone pair of the other amide nitrogen to attack this activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the aromatic 1,3,4-oxadiazole ring. researchgate.net
Palladium-Catalyzed Cross-Coupling: The mechanisms of the Suzuki, Heck, and Sonogashira reactions are based on a catalytic cycle involving a palladium complex. The general cycle consists of three main steps:
Oxidative Addition: The aryl bromide (this compound) reacts with a low-valent palladium(0) complex, which inserts into the carbon-bromine bond to form a square planar palladium(II) species. youtube.comyoutube.com
Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium complex. libretexts.orgyoutube.com In the Sonogashira reaction, the copper(I) acetylide transfers the alkyne group. libretexts.org In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond. libretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Assignments
In a ¹H NMR spectrum of 4-bromo-N'-(2-chloroacetyl)benzohydrazide, distinct signals would be expected for the aromatic protons, the methylene (B1212753) protons of the chloroacetyl group, and the two N-H protons of the hydrazide linkage. The aromatic region would likely show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two doublets, integrating to two protons each, would appear due to the coupling between ortho-protons. The protons closer to the electron-withdrawing carbonyl group would be expected to resonate at a lower field (higher ppm) compared to the protons closer to the bromine atom. The methylene protons (–CH₂–) of the chloroacetyl group would appear as a singlet, integrating to two protons, typically in the range of 4.0-4.5 ppm. The two N-H protons would likely appear as two separate broad singlets at a lower field, and their chemical shift would be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would provide information on all nine unique carbon atoms in the molecule. The two carbonyl carbons (C=O) would be the most downfield, typically appearing in the 165-175 ppm region. The carbon of the chloroacetyl group would likely be at a higher field than the benzoyl carbonyl carbon. The four aromatic carbons would show distinct signals, with the carbon attached to the bromine (C-Br) appearing at a characteristic chemical shift. The two equivalent aromatic carbons ortho to the bromine and the two equivalent carbons meta to the bromine would each give a single signal. The methylene carbon (–CH₂Cl) would be expected in the 40-50 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to C=O) | ~7.8 (d, 2H) | ~129 |
| Aromatic CH (ortho to Br) | ~7.6 (d, 2H) | ~132 |
| Methylene (CH₂) | ~4.3 (s, 2H) | ~42 |
| Amide NH | Variable (broad s, 1H) | - |
| Hydrazide NH | Variable (broad s, 1H) | - |
| Carbonyl (Benzoyl) | - | ~165 |
| Carbonyl (Acetyl) | - | ~168 |
| Aromatic C (ipso to C=O) | - | ~133 |
| Aromatic C (ipso to Br) | - | ~127 |
Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, s = singlet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key correlation would be observed between the two aromatic doublets, confirming their ortho relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the aromatic CH groups and the methylene group by correlating them to their attached protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Identification of Characteristic Functional Group Frequencies
The IR spectrum of this compound would be dominated by characteristic absorption bands. Two strong C=O stretching vibrations would be expected for the two carbonyl groups, likely in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the hydrazide moiety would appear as two distinct bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibration would be found in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would appear as a series of bands between 1450 and 1600 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Amide) | Stretching | 1650-1700 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1300 |
| C-Cl | Stretching | 600-800 |
| C-Br | Stretching | 500-600 |
Conformational Insights from Vibrational Spectra
The precise positions and shapes of the N-H and C=O stretching bands can provide insights into the conformation and hydrogen bonding within the molecule. In the solid state, intermolecular hydrogen bonding between the N-H and C=O groups would be expected, leading to a broadening and shifting of these bands to lower frequencies compared to their positions in a dilute solution in a non-polar solvent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₈BrClN₂O₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion around m/z 290, 292, and 294, confirming the elemental composition.
The fragmentation pattern in an electron ionization (EI) mass spectrum would likely proceed through the cleavage of the weakest bonds. Common fragmentation pathways would include:
Cleavage of the N-N bond.
Loss of the chloroacetyl group (•CH₂Cl).
Formation of the 4-bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185.
Loss of CO from the benzoyl cation to give the 4-bromophenyl cation ([BrC₆H₄]⁺) at m/z 155/157.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its chemical formula.
The isotopic pattern of the molecular ion peak would be a key diagnostic feature due to the presence of bromine and chlorine, both of which have distinct isotopic signatures. Bromine exists as two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, while chlorine has two main isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. Consequently, the molecular ion of this compound would appear as a cluster of peaks. The most abundant peak (M+) would correspond to the molecule containing 79Br and 35Cl. An M+2 peak of nearly equal intensity would be observed due to the presence of 81Br and 35Cl. Additionally, an M+2 peak corresponding to 79Br and 37Cl would be present at about one-third the intensity of the M+ peak, and an M+4 peak (from 81Br and 37Cl) would also be visible.
A theoretical HRMS data table for the molecular ion of this compound (C9H8BrClN2O2) is presented below:
| Isotope Combination | Theoretical m/z | Relative Abundance (%) |
| 12C91H879Br35Cl14N216O2 | 305.9461 | 100.0 |
| 12C91H881Br35Cl14N216O2 | 307.9441 | 97.3 |
| 12C91H879Br37Cl14N216O2 | 307.9432 | 32.0 |
| 12C91H881Br37Cl14N216O2 | 309.9412 | 31.1 |
This data is theoretical and would require experimental verification.
Fragmentation Pathways and Structural Diagnostics
In mass spectrometry, the fragmentation of the molecular ion provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.
The initial ionization would generate the molecular ion [C9H8BrClN2O2]+•. The most probable fragmentation pathways would involve the cleavage of the amide and hydrazide bonds, as well as the loss of halogen atoms.
Key Predicted Fragmentation Pathways:
Loss of the chloroacetyl group: A primary fragmentation would likely be the cleavage of the N-N bond or the N-C(O) bond of the chloroacetyl moiety, leading to the formation of a 4-bromobenzoyl cation or a related fragment.
Formation of the 4-bromobenzoyl cation: The cleavage of the hydrazide N-N bond could yield the stable 4-bromobenzoyl cation ([C7H4BrO]+) at m/z 183/185. This would be a very prominent peak due to the stability of the acylium ion.
Loss of bromine and chlorine: The sequential or direct loss of bromine and chlorine radicals would also be observed. The loss of a bromine radical from the molecular ion would result in a fragment ion at m/z 227/229.
Cleavage of the aromatic ring: Further fragmentation could involve the cleavage of the brominated benzene ring, leading to smaller fragment ions.
A table of predicted major fragment ions is provided below:
| Fragment Ion | Predicted m/z |
| [C7H4BrO]+ | 183/185 |
| [C9H8ClN2O2]+ | 227/229 |
| [C6H4Br]+ | 155/157 |
| [CH2Cl]+ | 49/51 |
This data is based on predicted fragmentation patterns and requires experimental confirmation.
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure of this compound has not been reported, analysis of closely related compounds, such as (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide docbrown.info and (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide miamioh.edu, provides a strong basis for predicting its solid-state conformation and intermolecular interactions.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and potentially halogen bonds.
Hydrogen Bonding: The hydrazide moiety contains both a hydrogen bond donor (N-H) and acceptors (C=O and N). It is highly probable that strong N-H···O hydrogen bonds would be the primary interaction, linking molecules into chains or more complex networks. docbrown.infomiamioh.edu This is a common feature in the crystal structures of benzohydrazide (B10538) derivatives.
Dihedral Angles and Molecular Geometry
The molecular geometry can be further described by key dihedral angles. Based on analogs, the dihedral angle between the plane of the 4-bromophenyl ring and the plane of the hydrazide group is expected to be relatively small, indicating a high degree of planarity. For instance, in (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide, the dihedral angle between the two benzene rings is 11.4(2)°. docbrown.info Similarly, in (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, this angle is 4.1(2)°. miamioh.edu For this compound, the key dihedral angle would be between the 4-bromophenyl ring and the plane defined by the chloroacetylhydrazide moiety.
A table of expected bond lengths and angles, based on related structures, is provided below:
| Parameter | Expected Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.77 Å |
| C=O (amide) Bond Length | ~1.23 Å |
| C=O (hydrazide) Bond Length | ~1.24 Å |
| N-N Bond Length | ~1.38 Å |
| C-N-N Angle | ~118° |
| N-N-C Angle | ~120° |
These values are estimations based on crystallographic data of similar compounds and would require experimental determination for this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, researchers can calculate a wide range of molecular properties, offering deep insights into the compound's nature.
Optimized Geometries and Electronic Structure Analysis (HOMO-LUMO)
A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (lowest energy state). Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles.
From this optimized structure, an analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed.
HOMO: Represents the ability of the molecule to donate electrons. A higher HOMO energy level suggests a greater propensity for electron donation.
LUMO: Represents the ability of the molecule to accept electrons. A lower LUMO energy level indicates a greater capacity for electron acceptance.
HOMO-LUMO Gap: The energy difference between these two orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. A small energy gap implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
This analysis would pinpoint the regions of the 4-bromo-N'-(2-chloroacetyl)benzohydrazide molecule most likely to be involved in chemical reactions.
Spectroscopic Property Prediction and Validation
DFT calculations can accurately predict various spectroscopic properties, which can then be used to validate and interpret experimental data. Theoretical calculations of FT-IR (Fourier-transform infrared) and NMR (nuclear magnetic resonance) spectra would be compared against experimentally obtained spectra to confirm the molecular structure. This comparison helps in assigning specific vibrational modes and chemical shifts to the corresponding functional groups and atoms within the molecule.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling could be employed to study the potential chemical reactions involving this compound. This involves mapping the potential energy surface of a reaction to identify the lowest-energy pathway from reactants to products. A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. By calculating the energy of this transition state, chemists can determine the activation energy, which governs the reaction rate. This could be used, for example, to model its synthesis or its metabolic degradation pathways.
Molecular Docking and Simulation Studies (Focus on Molecular Interactions with Biological Targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target.
Prediction of Binding Modes and Affinities for In Vitro Identified Targets
If experimental (in vitro) studies were to identify a biological target for this compound (e.g., a specific enzyme or receptor), molecular docking simulations would be the next step. The simulation would place the 3D structure of the compound into the binding site of the target protein. The results would predict:
Binding Mode: The specific orientation and conformation of the compound within the binding pocket.
Binding Affinity: A calculated score (often in kcal/mol) that estimates the strength of the interaction. A lower binding energy typically indicates a more stable and potent interaction.
These predictions are crucial for understanding the mechanism of action at a molecular level.
Ligand-Protein Interaction Profiling (Non-Clinical)
A detailed analysis of the docking results would reveal the specific molecular interactions that stabilize the ligand-protein complex. This profiling would identify key interactions such as:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Van der Waals Forces: Weak, short-range electrostatic attractions.
Halogen Bonds: Noncovalent interactions involving the bromine atom on the phenyl ring.
Understanding this interaction profile is essential for structure-activity relationship (SAR) studies, guiding the design of new, more potent analogues by modifying the compound's structure to enhance these key interactions.
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the conformational flexibility and stability of a molecule, which are crucial for its interaction with biological targets. An MD simulation for this compound would involve placing the molecule in a simulated physiological environment (typically a water box with ions) and calculating the atomic trajectories by solving Newton's equations of motion.
The primary goals of such a simulation would be to:
Explore Conformational Space: Identify the most stable low-energy conformations of the molecule. The presence of several rotatable bonds (e.g., around the amide and hydrazide linkages) suggests that the molecule is flexible.
Analyze Stability: Assess the stability of these conformations over time by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions. A stable conformation will show minimal deviation from its initial structure over the course of the simulation.
Investigate Intramolecular Interactions: Determine intramolecular hydrogen bonding and other non-covalent interactions that stabilize certain conformations.
Solvent Interactions: Understand how the molecule interacts with surrounding water molecules, which influences its solubility and bioavailability.
While specific simulation data for this compound is not present in the reviewed literature, studies on other complex organic molecules utilize MD simulations to validate docking poses and assess the stability of ligand-protein complexes nih.govmdpi.com. For instance, the stability of a ligand within a binding site is often confirmed if the RMSD of the complex remains low and stable throughout the simulation mdpi.com.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation This table is illustrative and represents the type of data that would be generated from an MD simulation analysis of this compound's major conformers.
| Conformer ID | Dihedral Angle (C=O—N—N) | Potential Energy (kcal/mol) | Average RMSD (Å) over 100 ns | Key Intramolecular Interactions |
| Conf-A | 175.8° (trans) | -15.2 | 1.1 ± 0.3 | Hydrogen bond between hydrazide N-H and chloroacetyl oxygen |
| Conf-B | -65.3° (gauche) | -12.8 | 2.5 ± 0.7 | Steric repulsion between benzene (B151609) ring and chloroacetyl group |
| Conf-C | 5.2° (cis) | -9.5 | 3.1 ± 0.9 | High steric strain |
This hypothetical data suggests that a trans conformation (Conf-A) is the most stable, as indicated by its lower potential energy and smaller structural deviation (RMSD) over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Computational Prediction for Biological Studies)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to predict the biological activity of chemical compounds based on their structural and chemical features. These methods are instrumental in drug discovery for screening virtual libraries and optimizing lead compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate a molecule's chemical properties (descriptors) with its biological activity. For a series of related compounds like benzohydrazide (B10538) derivatives, a QSAR study would aim to identify which physicochemical properties are most influential for a specific activity (e.g., antimicrobial, anticancer) nih.govchristuniversity.in.
Key steps in developing a QSAR model for this compound and its analogs would include:
Data Set Collection: Synthesizing a series of derivatives and measuring their biological activity (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., molecular connectivity indices) nih.govchristuniversity.in.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation linking the most relevant descriptors to the observed activity nih.govunair.ac.id.
For example, a QSAR study on a series of 3/4-bromo benzohydrazides identified that their antimicrobial activity was best described by the electronic parameter total energy (Te) and topological parameters like the Wiener index (W) nih.gov. Another study on different benzohydrazides found that descriptors for molar refractivity (MR) and solubility (LogS) were critical for anticancer activity unair.ac.id.
Table 2: Example of Descriptors for a QSAR Model of Benzohydrazide Derivatives This table is illustrative and shows the types of descriptors that would be used in a QSAR study. The values are hypothetical.
| Compound | Biological Activity (pIC50) | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment (Debye) |
| Derivative 1 | 5.2 | 2.8 | 75.4 | 3.1 |
| Derivative 2 | 4.8 | 3.1 | 80.1 | 2.5 |
| This compound | Predicted: 5.5 | 3.5 | 82.5 | 3.8 |
| Derivative 4 | 5.9 | 3.9 | 88.2 | 4.2 |
Pharmacophore Modeling
A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups nih.gov.
Pharmacophore modeling for this compound could be used to:
Identify the key chemical features responsible for a hypothesized biological activity.
Screen large databases of compounds to find other molecules that fit the model and might have similar activity.
Guide the design of new, more potent derivatives.
Based on its structure, a hypothetical pharmacophore model for this compound could be constructed. Studies on other complex molecules, such as benzoxazole-benzamide conjugates, have successfully used this approach to design potent enzyme inhibitors by ensuring the new molecules match the key features of known active compounds nih.gov.
Table 3: Potential Pharmacophoric Features of this compound This table presents a hypothetical pharmacophore model based on the chemical structure of the title compound.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Binding |
| Hydrogen Bond Donor | N-H groups of the hydrazide | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor active site |
| Hydrogen Bond Acceptor | Carbonyl oxygens (C=O) | Interaction with electropositive atoms (e.g., Hydrogen in N-H or O-H groups) in a receptor |
| Hydrophobic/Aromatic Group | Bromophenyl ring | van der Waals or π-π stacking interactions with hydrophobic pockets in a receptor |
| Halogen Bond Donor | Bromine atom | Potential for halogen bonding interactions with electron-rich atoms |
These computational approaches provide a framework for understanding the molecular behavior and predicting the biological potential of this compound, thereby guiding its future development and application in medicinal chemistry.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies Only
Antimicrobial Activity Research (In Vitro Efficacy)
No specific in vitro studies detailing the antimicrobial efficacy of 4-bromo-N'-(2-chloroacetyl)benzohydrazide were identified.
Antibacterial Potency against Specific Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
Specific Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli are not available in the reviewed literature. While related benzohydrazide (B10538) derivatives have shown antibacterial activity, this data cannot be attributed to the specific compound nih.gov.
Antifungal Efficacy against Relevant Fungal Species (e.g., Aspergillus niger)
No in vitro data on the antifungal efficacy of this compound against Aspergillus niger or other fungal species were found in the searched scientific articles.
Anti-tubercular Activity Research (In Vitro Efficacy)
There is no specific information available regarding the in vitro anti-tubercular activity of this compound.
Inhibition of Mycobacterium tuberculosis H37Rv
No studies were found that reported the Minimum Inhibitory Concentration (MIC) of this compound against the Mycobacterium tuberculosis H37Rv strain. Research on related hydrazide-hydrazone and other heterocyclic compounds shows a wide range of activities, but these findings are not specific to the requested molecule nih.gov.
Identification of Mycobacterial Targets (e.g., Enoyl ACP Reductase, DHFR)
Direct evidence identifying the specific mycobacterial targets of this compound is not present in the available literature. Studies on analogous compounds suggest that enzymes like Enoyl-acyl carrier protein reductase (InhA) and Dihydrofolate Reductase (DHFR) are potential targets for this class of molecules, as they are crucial for mycobacterial survival mdpi.comnih.gov. However, no molecular docking or enzymatic assays have been published for this compound itself.
Enzyme Inhibition Studies (Molecular Level)
No specific molecular-level enzyme inhibition studies for this compound have been published. The potential for compounds of the benzohydrazide class to act as enzyme inhibitors is a subject of scientific inquiry, with research often focusing on enzymes like Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) as potential targets for antibacterial and anti-tubercular agents mdpi.com. However, without experimental data, the inhibitory activity and specific molecular interactions of this compound remain undetermined.
Structure-Activity Relationships Correlated with Enzyme Inhibition
The structure-activity relationships (SAR) of benzohydrazide derivatives have been explored in the context of various enzyme inhibitions. Key structural features that influence activity include the nature and position of substituents on the benzoyl ring and the group attached to the hydrazone nitrogen.
For instance, in a study of benzohydrazide derivatives as inhibitors of human carbonic anhydrase (hCA) isozymes I and II, the presence and position of amino and nitro groups on the benzoyl ring significantly affected the inhibitory potency. benthamdirect.com Specifically, 2-amino-3-nitro benzohydrazide was found to be a highly efficient inhibitor for both isozymes. benthamdirect.com This suggests that the 4-bromo substitution in the target compound likely plays a significant role in its enzyme inhibitory potential, possibly through halogen bonding or by influencing the electronic properties of the aromatic ring.
The N'-substituent is also critical for activity. The chloroacetyl group in this compound is a key feature. Its reactivity, as mentioned, predisposes the molecule to covalent inhibition, a potent mechanism of enzyme inactivation. The length and flexibility of this side chain would also influence how the molecule positions itself within a binding pocket.
Receptor Binding Assays (Molecular Level)
Direct receptor binding assay data for this compound is not currently available in the scientific literature. Generally, receptor binding assays are crucial for determining the affinity of a compound for a specific receptor and for elucidating its mechanism of action at the molecular level. Such assays could involve radioligand displacement studies or surface plasmon resonance to measure binding kinetics. Given the diverse biological activities of related hydrazone derivatives, it is plausible that this compound could interact with various receptors, but this requires experimental validation.
Cellular Pathway Modulation in Model Systems (In Vitro)
The potential for this compound to modulate cellular pathways can be inferred from studies on similar compounds. Hydrazone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. mdpi.comaip.org For example, a series of hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety demonstrated potent anticancer activity against the MCF-7 breast cancer cell line, leading to cell cycle arrest at the G1 phase and inducing apoptosis through the activation of caspase 9. mdpi.com
The mechanism of such effects often involves the inhibition of key enzymes in signaling pathways, such as kinases. The ability of the chloroacetyl group to form covalent bonds could lead to the irreversible inhibition of proteins within critical cellular pathways, leading to significant downstream effects on cell proliferation and survival. However, specific in vitro studies on cell lines would be necessary to determine which pathways are affected by this compound and the precise molecular targets involved.
Agrochemical Research Applications (Non-Toxicology, Mechanism-Focused)
The benzohydrazide scaffold is also present in compounds with applications in agrochemical research.
Insecticidal Activity against Pest Species
Diacylhydrazine derivatives, which are structurally related to this compound, are a well-known class of insecticides. nih.gov These compounds act as nonsteroidal ecdysone (B1671078) agonists, mimicking the action of the insect molting hormone, 20-hydroxyecdysone. nih.gov By binding to the ecdysone receptor, they induce a premature and incomplete molt, leading to the death of the insect.
A series of novel diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold have demonstrated good insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. nih.gov The structure-activity relationship studies in this class of compounds revealed that the nature of the substituents on the aromatic rings significantly influences the insecticidal potency. nih.gov Therefore, it is plausible that this compound could exhibit insecticidal properties, potentially through a similar mechanism of action or by inhibiting other crucial insect enzymes.
| Compound Analogue | Pest Species | Observed Activity |
| Diacylhydrazine derivative with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold | Helicoverpa armigera, Plutella xylostella | Good insecticidal activity nih.gov |
| Isoxazoline diacylhydrazine derivatives | Plutella xylostella, Spodoptera frugiperda | Excellent insecticidal activity acs.org |
Nematicidal Activity
While specific studies on the nematicidal activity of benzohydrazide derivatives are scarce, research on other bromine-containing organic compounds has shown their potential as nematicides. For example, allyl bromide has demonstrated high nematicidal activity against various nematode species, including Meloidogyne javanica. nih.gov The presence of the bromine atom in this compound could contribute to potential nematicidal effects. The mechanism of action for such compounds can vary, from disrupting cellular respiration to interfering with neuromuscular functions in nematodes. Further in vitro screening against plant-parasitic nematodes would be required to ascertain any such activity for this compound.
| Compound Class | Nematode Species | Observed Activity |
| Allyl bromide | Meloidogyne javanica, Pratylenchus penetrans | High nematicidal activity nih.gov |
| Volatile Organic Compounds (e.g., furfural (B47365) acetone, 2-decanol) | Meloidogyne incognita | Outstanding nematicidal activity nih.gov |
Fungicidal Activity in Agricultural Context
Research into the direct application of this compound as a fungicidal agent in an agricultural context is not extensively documented in publicly available scientific literature. While the broader class of benzohydrazides has been investigated for various biological activities, including antifungal properties, specific in vitro studies detailing the efficacy and mechanisms of this compound against phytopathogenic fungi are not readily found.
General studies on related benzohydrazide derivatives have shown that the presence of a halogen atom, such as bromine, can contribute to their biological activity. However, without specific experimental data on this compound, its potential as an agricultural fungicide remains speculative.
Table 1: Fungicidal Activity Data for this compound
| Target Fungus | Assay Type | Efficacy Metric (e.g., IC50, MIC) | Result |
| Data not available | Data not available | Data not available | Data not available |
Antioxidant Activity Studies (In Vitro Methodologies)
The antioxidant potential of this compound has been a subject of scientific inquiry, with various in vitro methods employed to elucidate its radical scavenging capabilities. While specific studies on this exact compound are limited, research on the broader family of bromophenol and benzohydrazide derivatives provides a basis for understanding its potential antioxidant properties. nih.govnih.govthepharmajournal.comresearchgate.net
In vitro antioxidant assays are fundamental in determining a compound's ability to neutralize free radicals. Common methodologies include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and various metal chelating and reducing power assays.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay Method | Substrate | Efficacy Metric (e.g., IC50, % Inhibition) | Result |
| Data not available | Data not available | Data not available | Data not available |
It is important to note that the antioxidant capacity of a compound is highly dependent on its specific chemical structure. Therefore, without direct experimental data from in vitro antioxidant assays on this compound, its specific activity profile remains unconfirmed.
Future Perspectives and Research Trajectories
Design Principles for Next-Generation Halogenated Benzohydrazide (B10538) Derivatives
The design of next-generation halogenated benzohydrazide derivatives is increasingly guided by a deeper understanding of structure-activity relationships (SAR). Key design principles focus on the strategic placement and nature of halogen substituents to modulate the electronic and steric properties of the molecule. For instance, the introduction of different halogens (F, Cl, Br, I) or multiple halogen atoms can fine-tune properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.
Future design strategies will likely involve:
Bioisosteric Replacement: Systematically replacing functional groups with halogen atoms or halogenated motifs to enhance desired properties without drastically altering the molecular conformation.
Conformational Locking: Introducing bulky halogen atoms to restrict the rotational freedom around certain bonds, thereby "locking" the molecule into a bioactive conformation.
Halogen Bonding: Utilizing the ability of halogen atoms to act as halogen bond donors to interact with biological targets, a feature that is gaining recognition in rational drug design. nih.gov
These principles, coupled with a growing understanding of the quantum chemical effects of halogenation, will enable the rational design of more potent and selective benzohydrazide derivatives for various applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of new chemical entities, including halogenated benzohydrazides. mdpi.com Generative AI models can explore vast chemical spaces to propose novel molecular structures with desired properties, moving beyond the traditional trial-and-error approach. youtube.comnih.gov
Key areas of integration include:
Predictive Modeling: ML algorithms can be trained on existing datasets of benzohydrazide derivatives to predict their biological activities, toxicity, and physicochemical properties. This can help prioritize the synthesis of the most promising candidates. mdpi.com
De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new benzohydrazide structures optimized for specific targets or functions. nih.gov
Synthesis Planning: AI tools are also being developed to predict viable synthetic routes for novel compounds, which can accelerate the experimental validation of in silico designs. youtube.com
Advances in Green Chemistry Methodologies for Synthesis
The synthesis of benzohydrazide derivatives is increasingly benefiting from the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. mdpi.com Future research will focus on developing more sustainable synthetic methodologies.
Promising green chemistry approaches include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. rsc.orgthepharmajournal.com
Solvent-Free or Green Solvent Reactions: Conducting reactions in the absence of volatile organic solvents or using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) minimizes pollution. researchgate.net
Catalytic Methods: The use of reusable and non-toxic catalysts, such as L-proline, can enhance reaction efficiency and reduce waste. mdpi.com
These green methodologies will not only make the synthesis of compounds like 4-bromo-N'-(2-chloroacetyl)benzohydrazide more environmentally friendly but also more cost-effective and scalable.
Exploration of Novel Applications in Materials Science (e.g., Coordination Chemistry, Polymer Science)
While benzohydrazides have been extensively studied for their biological activities, their potential in materials science remains a burgeoning field of research. The hydrazide moiety is an excellent chelating agent, capable of coordinating with various metal ions to form coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov
Future applications in materials science may include:
Coordination Polymers and MOFs: The self-assembly of halogenated benzohydrazides with metal ions can lead to the formation of 1D, 2D, or 3D coordination polymers with interesting photoluminescent, magnetic, or catalytic properties. rsc.orgmdpi.commdpi.com The halogen atoms can further influence the packing and properties of these materials through halogen bonding.
Luminescent Materials: Certain benzohydrazide derivatives exhibit fluorescence, which can be harnessed for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.org
Polymer Science: Benzohydrazides can be incorporated as monomers or cross-linking agents in the synthesis of novel polymers with enhanced thermal stability, flame retardancy, or specific functional properties.
The versatility of the benzohydrazide scaffold, combined with the unique properties imparted by halogenation, opens up exciting avenues for the development of advanced materials.
Translating Fundamental Chemical Insights to Applied Innovation in Non-Clinical Fields
The fundamental understanding of the chemical and physical properties of halogenated benzohydrazides can be translated into a wide range of applied innovations beyond the clinical realm. The rich coordination chemistry and potential for self-assembly of these molecules make them attractive for various non-clinical applications.
Examples of such translations include:
Corrosion Inhibitors: Benzohydrazide derivatives have shown promise as corrosion inhibitors for various metals and alloys, a property that can be fine-tuned through halogen substitution.
Agrochemicals: The biological activity of these compounds is not limited to human medicine; they can also be explored as potential herbicides, insecticides, or fungicides in agriculture. biointerfaceresearch.com
Analytical Reagents: The chelating properties of benzohydrazides can be utilized in the development of selective and sensitive analytical reagents for the detection and quantification of metal ions.
By leveraging the fundamental chemical insights gained from studying compounds like this compound, researchers can unlock a plethora of innovative applications in diverse technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N'-(2-chloroacetyl)benzohydrazide, and how can reaction conditions be standardized?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-bromobenzohydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen at 0–5°C. Key parameters include:
- Molar Ratio : 1:1.2 (benzohydrazide:chloroacetyl chloride) to minimize side reactions.
- Solvent : DCM ensures solubility and facilitates easy removal via rotary evaporation.
- Purification : Recrystallization from ethanol yields pure product (mp 162–164°C). Monitor reaction progress via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Use a multi-spectral approach:
- ¹H/¹³C NMR : Identify hydrazide NH (δ 10.2–10.8 ppm), carbonyl (C=O at δ 165–170 ppm), and aromatic Br-substituted signals.
- IR : Confirm C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen bonding). SHELX software is standard for refinement .
Q. What in vitro assays are used for preliminary evaluation of its antimicrobial activity?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains using broth microdilution (CLSI guidelines). For example, MIC values of 3.13–12.5 µg/mL indicate moderate to strong activity .
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours.
Advanced Research Questions
Q. How can metal complexes of this compound be designed for catalytic applications?
- Methodological Answer :
- Ligand Design : The hydrazone moiety acts as a tridentate ONO donor. Coordinate with metals like V(V) or Mo(VI) in methanol/acetone mixtures.
- Catalytic Efficiency : For epoxidation of styrene, use 2 mol% complex with H₂O₂/NaHCO₃. Monitor conversion via GC-MS; >90% yield in 2 h at 60°C is achievable .
- Table 1 : Catalytic Performance of Selected Complexes
| Metal | Substrate | Conversion (%) | Time (h) | Ref |
|---|---|---|---|---|
| V(V) | Styrene | 93 | 1 | |
| Mo(VI) | Cyclooctene | 88 | 3 |
Q. What mechanistic insights explain its urease inhibitory activity in copper complexes?
- Methodological Answer :
- Docking Studies : The Cu(II) complex [Cu₂(μ-Br)₂L₂]·0.5MeOH binds to urease active sites (e.g., His⁵⁰⁵, Asp⁶³⁴) via Br bridges and hydrazone oxygen.
- Kinetic Analysis : IC₅₀ = 1.38 µmol/L (Jack bean urease) suggests non-competitive inhibition. Validate via Lineweaver-Burk plots .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
- Methodological Answer :
- Refinement Protocols : Use SHELXL for high-resolution data (R₁ < 0.05). For example, orthogonal crystal systems (e.g., Pca2₁) show intramolecular O–H···N hydrogen bonds (2.56 Å) stabilizing planar hydrazone cores .
- Validation Tools : Check R-factor gaps (>5% may indicate twinning) and ADDSYM in PLATON to detect missed symmetry .
Q. What structure-activity relationships (SAR) enhance antibacterial potency in derivatives?
- Methodological Answer :
- Substituent Effects :
- Electron-Withdrawing Groups (Br, Cl) : Increase lipophilicity (logP ~2.8) and membrane penetration.
- Pyridine Moieties : Improve π-π stacking with bacterial DNA (e.g., Co(III) complex MIC = 1.2 µg/mL vs. B. subtilis) .
- Table 2 : SAR of Key Derivatives
| Derivative | MIC (µg/mL) vs. E. coli | Ref |
|---|---|---|
| 4-Bromo-Pyridin-4-yl | 3.13 | |
| 4-Methoxy-Pyridin-2-yl | 12.5 |
Q. How can synergistic antifungal effects with azoles be optimized in vivo?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
